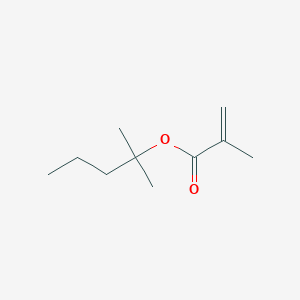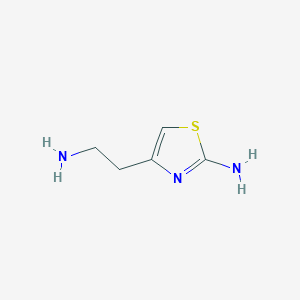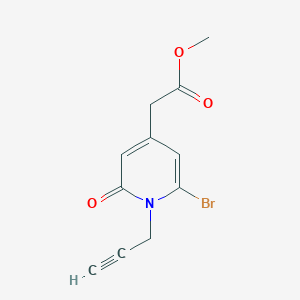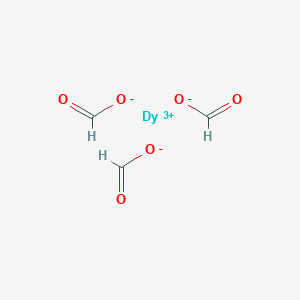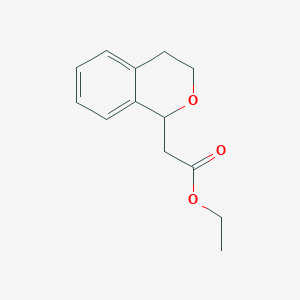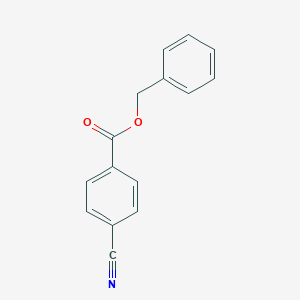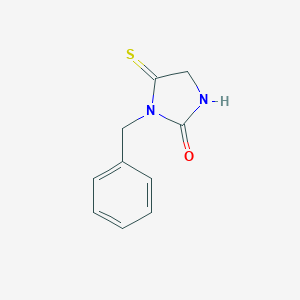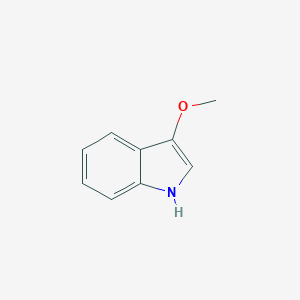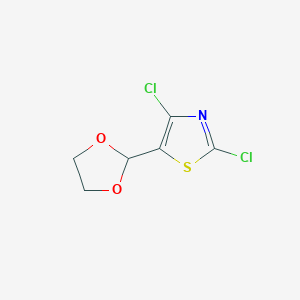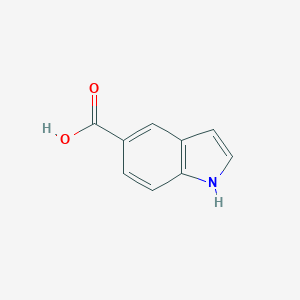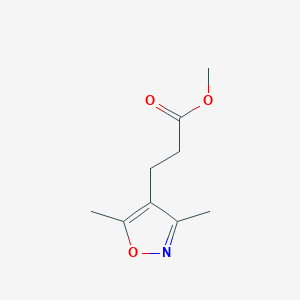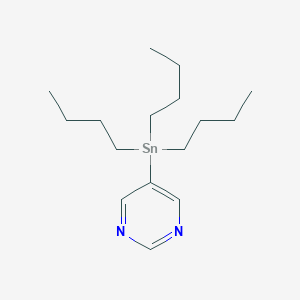![molecular formula C13H23NO4 B178237 Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 126503-08-0](/img/structure/B178237.png)
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Vue d'ensemble
Description
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and insects.
Effets Biochimiques Et Physiologiques
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has been found to have both biochemical and physiological effects. In biochemical studies, the compound has been found to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase. In physiological studies, the compound has been found to have insecticidal properties, as well as anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate in lab experiments include its potential as an anti-cancer agent and pesticide, as well as its relatively low toxicity. However, the limitations of using the compound in lab experiments include its complex synthesis method, as well as the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. These include further studies on its potential as an anti-cancer agent and pesticide, as well as studies on its mechanism of action and potential side effects. Additionally, research on the synthesis method of the compound may lead to the development of more efficient and cost-effective methods. Finally, studies on the compound’s potential applications in other fields, such as materials science and engineering, may also be explored.
In conclusion, tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound that has significant potential in various scientific research fields. Further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, the compound has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. In agriculture, the compound has been studied for its potential as a pesticide, as it has been found to have insecticidal properties.
Propriétés
Numéro CAS |
126503-08-0 |
|---|---|
Nom du produit |
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
Formule moléculaire |
C13H23NO4 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-10-9-13(16-7-8-17-13)5-6-14(10)11(15)18-12(2,3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
NLDOEFRGMONVKA-UHFFFAOYSA-N |
SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)OCCO2 |
SMILES canonique |
CC1CC2(CCN1C(=O)OC(C)(C)C)OCCO2 |
Synonymes |
1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxylic acid, 7-Methyl-, 1,1-diMethylethyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

